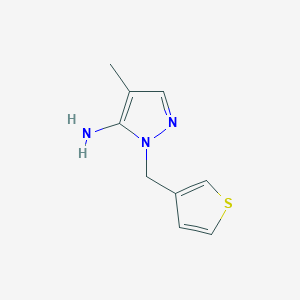
4-methyl-1-(3-thienylmethyl)-1H-pyrazol-5-amine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis and Structural Analysis : The compound "4-methyl-1-(3-thienylmethyl)-1H-pyrazol-5-amine" falls under the category of pyrazole derivatives. These compounds, including hydroxymethyl pyrazole derivatives, have been synthesized and characterized using various techniques like FT-IR, UV–visible, proton NMR spectroscopy, mass spectroscopy, and single crystal X-ray crystallography. These methods ensure the accurate identification of the compound's structure, aiding further research and application in scientific studies (Titi et al., 2020).
Reaction and Condensation Studies : Pyrazole derivatives, closely related to "4-methyl-1-(3-thienylmethyl)-1H-pyrazol-5-amine," have been involved in various reaction and condensation studies. These studies explore the reactivity of the compound under different conditions, contributing to the understanding of its chemical behavior and potential applications in fields like material science and pharmaceuticals. For example, studies have investigated the condensation of pyrazole derivatives with orthoformate and carbonyl compounds, revealing insights into the formation of substituted pyrazolopyrimidines and pyrazoloquinazolines (Kryl'skiĭ et al., 2010).
Biological and Medicinal Research
Antitumor and Antimicrobial Activities : The pyrazole derivatives have been identified to possess significant biological activities. Armed pyrazoles, for example, have demonstrated promising activity against breast cancer and various microbes, highlighting the potential of these compounds in the development of new therapeutic agents (Titi et al., 2020).
Cytotoxic Properties : These compounds have also been evaluated for their cytotoxic properties. Studies have shown that certain pyrazole derivatives exhibit pronounced cytotoxicity against tumor cell lines, indicating their potential use in cancer treatment and the importance of further investigation into their mechanisms of action (Kodadi et al., 2007).
Material Science and Polymer Modification
- Hydrogel Modification : Pyrazole derivatives have been used in the modification of hydrogels, such as radiation-induced poly vinyl alcohol/acrylic acid hydrogels. These modifications have led to increased thermal stability and promising antibacterial and antifungal activities, opening pathways for their use in medical applications (Aly & El-Mohdy, 2015).
Propriétés
IUPAC Name |
4-methyl-2-(thiophen-3-ylmethyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3S/c1-7-4-11-12(9(7)10)5-8-2-3-13-6-8/h2-4,6H,5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXSCXHJQNKEYFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)CC2=CSC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-1-(3-thienylmethyl)-1H-pyrazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





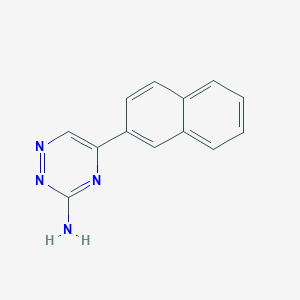
![N-(prop-2-yn-1-yl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B1417248.png)

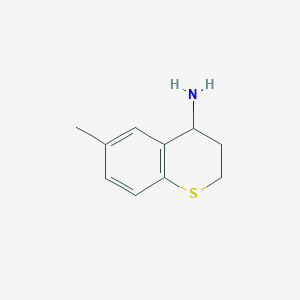

![3-methyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]butan-1-amine](/img/structure/B1417253.png)
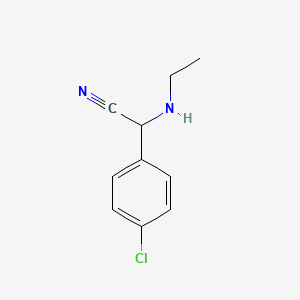

![2-[1-(3-chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid](/img/structure/B1417259.png)

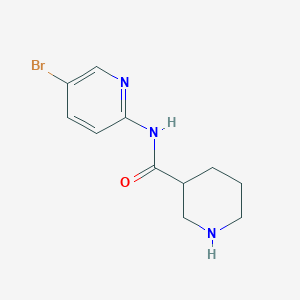
![3-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1417264.png)